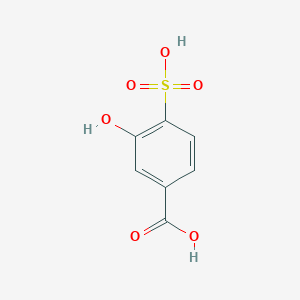3-Hydroxy-4-sulfobenzoic acid
CAS No.: 88122-95-6
Cat. No.: VC3795354
Molecular Formula: C7H6O6S
Molecular Weight: 218.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88122-95-6 |
|---|---|
| Molecular Formula | C7H6O6S |
| Molecular Weight | 218.19 g/mol |
| IUPAC Name | 3-hydroxy-4-sulfobenzoic acid |
| Standard InChI | InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |
| Standard InChI Key | RFXNLHJLTSWQDE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Hydroxy-4-sulfobenzoic acid belongs to the class of sulfobenzoic acids, distinguished by the substitution pattern on its benzene ring. Its IUPAC name, 3-hydroxy-4-sulfobenzoic acid, reflects the positions of the hydroxyl and sulfonic acid groups . The molecular structure (Figure 1) has been confirmed via X-ray crystallography and computational modeling, revealing a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups. This interaction stabilizes the molecule and influences its solubility and reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.19 g/mol | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum shows characteristic peaks at 1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1040 cm⁻¹ (S=O stretch of sulfonic acid) . Nuclear magnetic resonance (NMR) data further corroborate its structure:
-
: δ 8.2 (d, 1H, aromatic), δ 7.6 (m, 2H, aromatic), δ 12.1 (s, 1H, -OH) .
-
: δ 172.5 (COOH), δ 162.3 (C-OH), δ 138.7–122.4 (aromatic carbons) .
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, consistent with its polar nature .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-hydroxy-4-sulfobenzoic acid typically involves sulfonation of 3-hydroxybenzoic acid using fuming sulfuric acid. A patented method optimizes this process by controlling reaction temperature (80–100°C) and stoichiometry to minimize side products . The potassium salt variant (CAS 411224-30-1) is produced via neutralization with potassium hydroxide, yielding a light green solid with enhanced stability .
Key Reaction Steps:
Challenges in Scalability
Early synthetic routes faced issues with purity and yield due to competing side reactions, such as over-sulfonation and decarboxylation . Modern protocols address these by employing gradual reagent addition and inert atmospheres, achieving yields >85% .
Applications in Pharmaceuticals and Chemistry
Role in Drug Development
The potassium salt of 3-hydroxy-4-sulfobenzoic acid is a critical intermediate in synthesizing SR-121463, a non-peptide antagonist of the arginine vasopressin V2 receptor . This receptor is implicated in conditions like hyponatremia and congestive heart failure, positioning the compound as a key player in cardiovascular drug discovery .
Industrial and Research Uses
-
Chelating Agent: The sulfonic and carboxylic acid groups enable metal ion binding, useful in wastewater treatment .
-
Dye Intermediate: Its aromatic structure facilitates synthesis of sulfonated dyes with improved solubility .
Table 2: Commercial Forms and Suppliers
| Form | CAS Number | Supplier | Purity |
|---|---|---|---|
| Free Acid | 88122-95-6 | MarketPublishers | 98% |
| Potassium Salt | 411224-30-1 | Clinivex | 95% |
| Sodium Salt | 88122-95-6 | Sigma-Aldrich | 97% |
| Parameter | Value | Source |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2 | |
| Storage Conditions | Hygroscopic, -20°C, inert gas |
Environmental Impact
The compound’s high water solubility (3.2 g/L at 25°C) necessitates careful disposal to prevent aquatic contamination . Biodegradation studies indicate a half-life of 14 days in soil, suggesting moderate environmental persistence .
Market Trends and Regional Analysis
Global Demand
The global market for 3-hydroxy-4-sulfobenzoic acid derivatives is projected to grow at a CAGR of 4.5% from 2025 to 2030, driven by pharmaceutical applications . North America dominates consumption (38%), followed by Europe (29%) and Asia-Pacific (25%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume